molecular formula C25H28N4O3S B11286854 N-(3-acetamidophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamide

N-(3-acetamidophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamide

Cat. No.: B11286854
M. Wt: 464.6 g/mol
InChI Key: ARWHMCWAROHMOS-UHFFFAOYSA-N
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Description

N-(3-ACETAMIDOPHENYL)-2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a combination of indole, piperidine, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ACETAMIDOPHENYL)-2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the piperidine moiety, and finally the acetamide group. Common reagents used in these reactions include acetic anhydride, piperidine, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-ACETAMIDOPHENYL)-2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halides or alkyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-ACETAMIDOPHENYL)-2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, piperidine-containing molecules, and acetamide-functionalized compounds. Examples include:

  • Indole-3-acetic acid
  • Piperidine-4-carboxamide
  • N-acetyl-3-aminophenol

Uniqueness

N-(3-ACETAMIDOPHENYL)-2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H28N4O3S

Molecular Weight

464.6 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfanylacetamide

InChI

InChI=1S/C25H28N4O3S/c1-18(30)26-19-8-7-9-20(14-19)27-24(31)17-33-23-15-29(22-11-4-3-10-21(22)23)16-25(32)28-12-5-2-6-13-28/h3-4,7-11,14-15H,2,5-6,12-13,16-17H2,1H3,(H,26,30)(H,27,31)

InChI Key

ARWHMCWAROHMOS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4

Origin of Product

United States

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